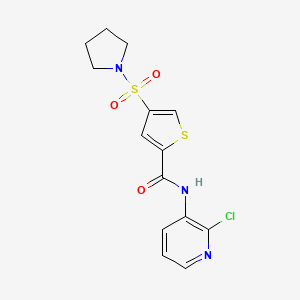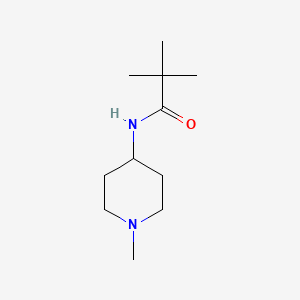![molecular formula C21H17BrClNO B5205331 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action and physiological effects. In
Mécanisme D'action
The mechanism of action of 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole is not fully understood. However, studies have shown that this compound can bind to DNA and cause structural changes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole has been shown to have biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have potential as a fluorescent probe for detecting DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, its fluorescent properties make it a useful tool for detecting DNA damage. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential use in organic electronics and optoelectronic devices. Additionally, further studies are needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-6-chloro-4-methylphenol, which is reacted with ethylene oxide to form 2-(2-bromo-6-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with carbazole in the presence of a catalyst to form the final product, 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole.
Applications De Recherche Scientifique
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole has been studied for its potential applications in scientific research. This compound has shown promise as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for cancer treatment. Additionally, it has been studied for its potential use in organic electronics and optoelectronic devices.
Propriétés
IUPAC Name |
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClNO/c1-14-12-17(22)21(18(23)13-14)25-11-10-24-19-8-4-2-6-15(19)16-7-3-5-9-20(16)24/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGVLRBQADTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)




![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)